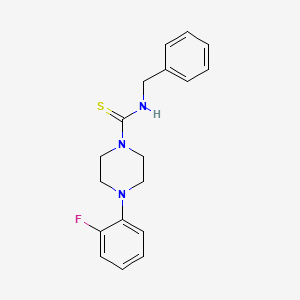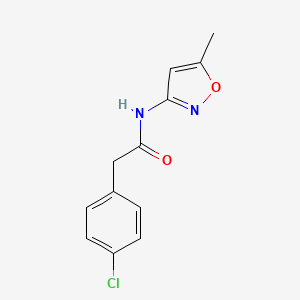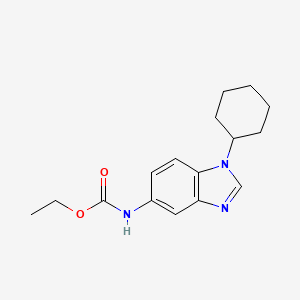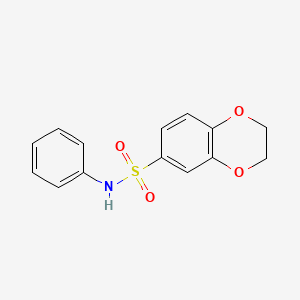![molecular formula C18H20FN3O2 B5575701 1-(4-fluorophenyl)-4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5575701.png)
1-(4-fluorophenyl)-4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.15395505 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity
A study highlighted the synthesis of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, substituted with benzimidazole, benzotriazole, or quinoxaline, demonstrating potent neuroleptic activity. One compound, in particular, showed significant neuroleptic activity with a reduced likelihood of extrapyramidal side effects, comparable to haloperidol, suggesting its potential in treating psychiatric disorders without the severe side effects common to traditional antipsychotics (Sato et al., 1978).
Spectral Properties and Material Science Applications
Research into Y-shaped fluorophores based on an imidazole ring demonstrated their significant absorption and fluorescence properties. These compounds, particularly when doped into polymer matrices, showed enhanced fluorescence, indicating their potential use in material science for developing new photonic materials with specific fluorescence characteristics (Danko et al., 2012).
Antipsychotic Potential
Another study synthesized 1-(4-fluorophenyl)-1H-indoles with substitutions that demonstrated potent affinity for dopamine D-2 and serotonin 5-HT2 receptors. This suggests their utility in developing noncataleptogenic, centrally acting antipsychotic medications, potentially offering a therapeutic profile similar to the atypical antipsychotic clozapine, but with fewer side effects (Perregaard et al., 1992).
Fluorophore Application in OLEDs
A novel bipolar phenanthroimidazole derivative was developed as a host material for green and orange-red phosphorescent OLEDs. This compound exhibited low efficiency roll-off at high brightness, suggesting its applicability in the development of high-performance OLED displays (Liu et al., 2016).
Fluorinated Polymers for Advanced Materials
The synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, incorporating ether linkages and hexafluoroisopropylidene groups, demonstrated high thermal stability and solubility in polar organic solvents. These materials could be significant for advanced applications requiring materials with specific thermal and solubility properties (Hamciuc et al., 2005).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(1H-imidazol-2-yl)piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-5-3-13(4-6-15)16(23)7-8-17(24)22-11-1-2-14(12-22)18-20-9-10-21-18/h3-6,9-10,14H,1-2,7-8,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATKVHLDCNEZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=C(C=C2)F)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxybenzoic acid](/img/structure/B5575643.png)



![N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5575656.png)


![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5575677.png)

![2-methyl-4-(3-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5575685.png)
![1-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine](/img/structure/B5575691.png)
![3-(3-hydroxy-3-methylbutyl)-N-1-oxaspiro[4.5]dec-3-ylbenzamide](/img/structure/B5575694.png)
![1-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-3-piperidinecarboxamide](/img/structure/B5575710.png)
![3-{[(2,4-dichloro-6-methylbenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5575722.png)
